1-Amino-3-phenylpentan-3-ol
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Overview
Description
1-Amino-3-phenylpentan-3-ol is an organic compound with the molecular formula C11H17NO. It features both an amino group and a hydroxyl group, making it a versatile molecule in organic synthesis and various applications. The compound is characterized by a phenyl group attached to a pentanol backbone, with the amino group located at the first carbon and the hydroxyl group at the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-phenylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetaldehyde with nitromethane to form a nitro alcohol intermediate, which is then reduced to the corresponding amino alcohol. This reduction can be achieved using hydrogenation over a palladium catalyst or by employing reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes typically include the nitration of phenylacetaldehyde, followed by reduction and subsequent purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-phenylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products Formed:
Oxidation: Formation of phenylpentanone or phenylpentanal.
Reduction: Formation of 1-amino-3-phenylpentane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Amino-3-phenylpentan-3-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-phenylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Methyl-1-phenyl-3-pentanol: Similar structure but with a methyl group instead of an amino group.
2-Methyl-5-phenylpentan-1-ol (Rosaphen): Used in the fragrance industry, differs by the position of functional groups.
Uniqueness: 1-Amino-3-phenylpentan-3-ol is unique due to the presence of both an amino and hydroxyl group on the same carbon chain, providing a combination of reactivity and functionality that is valuable in synthetic chemistry and research applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-3-phenylpentan-3-ol |
InChI |
InChI=1S/C11H17NO/c1-2-11(13,8-9-12)10-6-4-3-5-7-10/h3-7,13H,2,8-9,12H2,1H3 |
InChI Key |
ZRSDCPDCCWHHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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